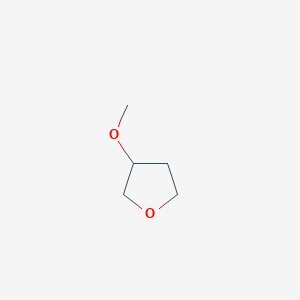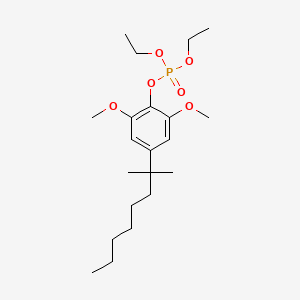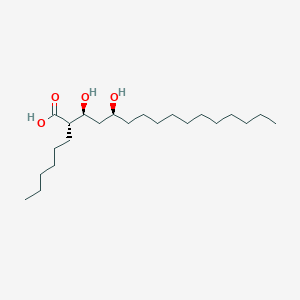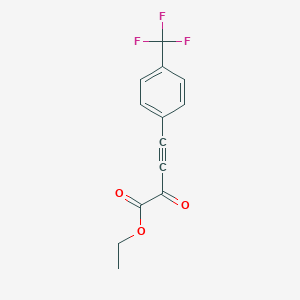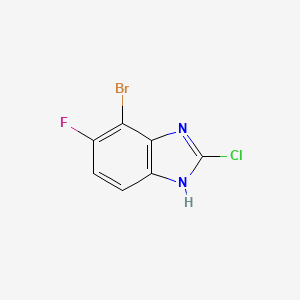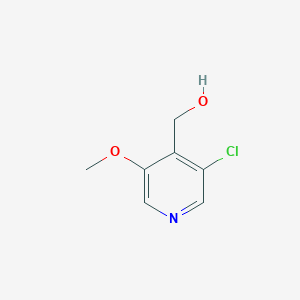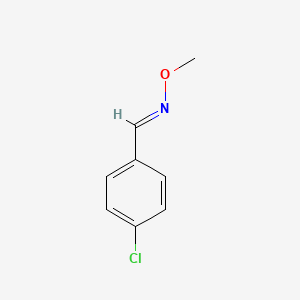
Biotin-PEG6-PFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG6-PFP ester is a compound composed of three main components: biotin, polyethylene glycol (PEG) with six ethylene glycol units, and pentafluorophenyl (PFP) esterThe PEG chain enhances the compound’s solubility and biocompatibility, while the PFP ester acts as an activator in chemical reactions, facilitating coupling or crosslinking processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-PFP ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG6, which has terminal amine groups, to form biotin-PEG6.
PFP Ester Formation: Finally, the biotin-PEG6 is reacted with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG6, and pentafluorophenol are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like chromatography to remove any impurities
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG6-PFP ester undergoes various chemical reactions, including:
Substitution Reactions: The PFP ester group reacts with primary and secondary amines to form stable amide bonds.
Coupling Reactions: The compound can be used to couple biotin to other molecules, such as proteins or peptides
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: Primary and secondary amines are commonly used to react with the PFP ester group.
Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are used to dissolve the compound.
Buffers: Phosphate-buffered saline (PBS) with a pH range of 7.2 to 8.5 is often used to maintain reaction conditions
Major Products Formed
The major products formed from these reactions are biotinylated molecules, which have biotin attached to them via the PEG6 linker .
Applications De Recherche Scientifique
Biotin-PEG6-PFP ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated compounds for various chemical analyses.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, due to the strong binding affinity of biotin for streptavidin and avidin.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and purification processes .
Mécanisme D'action
The mechanism of action of Biotin-PEG6-PFP ester involves:
Binding Affinity: Biotin binds strongly to streptavidin and avidin, facilitating the attachment of biotinylated molecules to these proteins.
PEG Spacer: The PEG6 spacer increases the hydrophilicity and biocompatibility of the compound, enhancing its solubility and reducing non-specific interactions.
PFP Ester Activation: The PFP ester group reacts with amines to form stable amide bonds, enabling the coupling of biotin to various molecules .
Comparaison Avec Des Composés Similaires
Biotin-PEG6-PFP ester can be compared with other similar compounds, such as:
Biotin-PEG-NHS Ester: Similar to this compound but uses N-hydroxysuccinimide (NHS) as the activating group. .
Biotin-PEG-TFP Ester: Uses tetrafluorophenyl (TFP) as the activating group, which has different reactivity and stability compared to PFP esters
Biotin-PEG-Alcohol: Contains a hydroxyl group instead of an ester group, used for different types of chemical modifications
Propriétés
Formule moléculaire |
C31H44F5N3O10S |
|---|---|
Poids moléculaire |
745.8 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H44F5N3O10S/c32-24-25(33)27(35)30(28(36)26(24)34)49-23(41)5-7-43-9-11-45-13-15-47-17-18-48-16-14-46-12-10-44-8-6-37-22(40)4-2-1-3-21-29-20(19-50-21)38-31(42)39-29/h20-21,29H,1-19H2,(H,37,40)(H2,38,39,42)/t20-,21-,29-/m0/s1 |
Clé InChI |
GXLWAKRKYSWKJQ-WURXVLGASA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


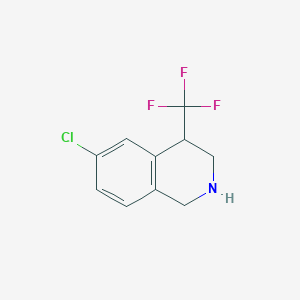

![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)

![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
